BenchChemオンラインストアへようこそ!

1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid

Lipophilicity logP Drug design

1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid (CAS 1784562-69-1) is a bifunctional azetidine building block comprising a Boc-protected azetidine nitrogen, a geminal difluoromethyl (-CHF₂) substituent at the 3-position, and a free carboxylic acid. With a molecular formula of C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol, it is supplied as a research chemical typically at 95–98% purity and categorized as a difluoromethylation agent.

Molecular Formula C10H15F2NO4
Molecular Weight 251.23
CAS No. 1784562-69-1
Cat. No. B2964411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid
CAS1784562-69-1
Molecular FormulaC10H15F2NO4
Molecular Weight251.23
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C(F)F)C(=O)O
InChIInChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-10(5-13,6(11)12)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)
InChIKeyYYYNAZUUVRSZJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid (CAS 1784562-69-1): Core Chemical Identity and Procurement Context


1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid (CAS 1784562-69-1) is a bifunctional azetidine building block comprising a Boc-protected azetidine nitrogen, a geminal difluoromethyl (-CHF₂) substituent at the 3-position, and a free carboxylic acid [1]. With a molecular formula of C₁₀H₁₅F₂NO₄ and a molecular weight of 251.23 g/mol, it is supplied as a research chemical typically at 95–98% purity and categorized as a difluoromethylation agent . The compound serves as a protected, fluorinated cyclic β-amino acid surrogate for medicinal chemistry and agrochemical research programs, where the combination of the -CHF₂ moiety and the Boc group enables sequential, chemoselective derivatization that is not achievable with non-fluorinated or Cbz-protected analogs .

Why 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid Cannot Be Replaced by In-Class Analogs


Within the azetidine-3-carboxylic acid family, substitutions at the N-protecting group and the C3 substituent produce functionally non-equivalent building blocks. The difluoromethyl group is not a simple bioisostere for -H, -F, or -CF₃; it introduces a unique combination of lipophilicity modulation, metabolic stability enhancement, and hydrogen-bond donor capacity that each alternative lacks or over-expresses [1]. Simultaneously, the Boc protecting group offers acid-labile orthogonal deprotection that Cbz analogs cannot match, while the free carboxylic acid enables direct conjugation without ester pre-activation . These three structural features—Boc, -CHF₂, and -COOH—are interdependent in multi-step synthetic sequences, and replacing any single element with an alternative motif alters the entire reaction sequence, potentially leading to product loss, side reactions, or route redesign [2].

Quantitative Differentiation Evidence: 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid vs. Closest Analogs


Lipophilicity Modulation: -CHF₂ Group Raises logP by ~0.7 Units Over the Non-Fluorinated Analog

The target compound exhibits a computed XLogP3-AA of 1.1, compared with 0.4 for the non-fluorinated analog 1-Boc-azetidine-3-carboxylic acid (CAS 142253-55-2), representing a ΔlogP of +0.7 units attributable to the -CHF₂ substituent. The monofluoro analog 1-Boc-3-fluoroazetidine-3-carboxylic acid (CAS 1126650-67-6) has an XLogP3 of 0.7, demonstrating that -CHF₂ provides greater lipophilicity enhancement than a single fluorine atom while remaining less lipophilic than a -CF₃ group [1][2]. This intermediate logP value (1.1) positions -CHF₂ within the optimal range for balancing membrane permeability and aqueous solubility in oral drug candidates.

Lipophilicity logP Drug design ADME

Hydrogen Bond Donor Capacity: -CHF₂ Retains HBD Functionality That -CF₃ Eliminates

The difluoromethyl (-CHF₂) group functions as a 'lipophilic hydrogen bond donor' due to the polarized C-H bond, which can engage in non-classical hydrogen bonding with protein backbone carbonyls and water networks. In contrast, the trifluoromethyl (-CF₃) group has no hydrogen bond donor capacity . Systematic studies on fluorinated saturated heterocyclic amines have demonstrated that the number and positioning of fluorine atoms critically influence both basicity (pKa) and lipophilicity (logP), with -CHF₂-substituted derivatives occupying a distinct physicochemical space that cannot be replicated by -CF₃ or -F analogs [1]. This HBD capacity is particularly relevant for kinase hinge-binding motifs and protease inhibitor design, where a directed hydrogen bond can improve target selectivity.

Hydrogen bond donor CF2H Drug-target interactions Molecular recognition

Orthogonal N-Protection: Boc Group Enables Acidolytic Deprotection That Cbz Analogs Cannot Undergo Without Hydrogenolysis Equipment

The Boc group is efficiently removed under acidic conditions (TFA in DCM or HCl in dioxane), whereas the Cbz group is stable to acid and requires catalytic hydrogenation (H₂, Pd/C) for cleavage . The Cbz analog 1-((benzyloxy)carbonyl)-3-(difluoromethyl)azetidine-3-carboxylic acid (CAS 2913405-44-2) has a computed logP of ~1.97, making it substantially more lipophilic than the Boc-protected target compound (logP 1.1), which may affect intermediate solubility during synthesis . This orthogonal deprotection profile allows the Boc-protected compound to be used in multi-step sequences where acid-labile protecting groups on other functionalities are absent, enabling a convergent synthetic strategy that would be incompatible with the hydrogenolysis requirement of Cbz [1].

Protecting group strategy Boc vs Cbz Orthogonal deprotection Solid-phase synthesis

Metabolic Stability: -CHF₂ Substitution Confers Higher Microsomal Stability Than Non-Fluorinated Azetidine Scaffolds

A systematic study of mono- and difluorinated saturated heterocyclic amines (Melnykov et al., 2023) measured intrinsic microsomal clearance across a series of azetidine, pyrrolidine, and piperidine derivatives. The study demonstrated that fluorinated derivatives, including difluorinated azetidines, exhibited high metabolic stability, with the notable exception of the 3,3-difluoroazetidine (geminal ring fluorination) derivative which showed reduced stability [1]. The difluoromethyl (-CHF₂) group, as a side-chain fluorine substituent rather than ring-attached fluorine, is distinct from the 3,3-difluoroazetidine case and is recognized in medicinal chemistry for conferring metabolic stability advantages through oxidative defluorination resistance relative to non-fluorinated alkyl groups [2]. This positions 1-Boc-3-(difluoromethyl)azetidine-3-carboxylic acid as a building block that introduces metabolic stability features into derived molecules, a property not conferred by the non-fluorinated analog (1-Boc-azetidine-3-carboxylic acid, CAS 142253-55-2).

Metabolic stability Microsomal clearance Fluorine substitution PK optimization

Procurement-Driven Application Scenarios for 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid


Medicinal Chemistry: Synthesis of Fluorinated β-Amino Acid-Containing Protease Inhibitors

The combination of Boc protection, free carboxylic acid, and -CHF₂ hydrogen bond donor capacity makes this compound an ideal building block for synthesizing constrained cyclic β-amino acid motifs that occupy protease S1/S2 pockets. The -CHF₂ group can engage in directed hydrogen bonds with backbone carbonyls while providing lipophilic contacts, a dual interaction mode not achievable with -CF₃ or non-fluorinated analogs . The Boc group allows incorporation into standard SPPS or solution-phase peptide coupling without premature deprotection, while the carboxylic acid enables direct amide bond formation without ester hydrolysis steps [1].

ADME Optimization Programs: Fine-Tuning logP Without Sacrificing Hydrogen Bonding Potential

When scaffold optimization requires a logP increase of approximately +0.7 units over the non-fluorinated core while retaining hydrogen bond donor functionality, this compound provides a measurable advantage. The XLogP of 1.1 positions it favorably between the non-fluorinated analog (0.4) and the excessively lipophilic Cbz analog (1.97), making it suitable for CNS drug discovery programs where the optimal logP window (1–3) is critical [1]. The metabolic stability advantage of -CHF₂ over non-fluorinated alkyl groups further supports its selection in lead optimization campaigns.

Orthogonal Multi-Step Synthesis: Chemoselective Derivatization of Azetidine Scaffolds

In synthetic routes requiring sequential functionalization of the azetidine nitrogen, the C3 carboxylic acid, and the C3 substituent, the Boc group enables acidolytic deprotection orthogonal to benzyl esters, silyl ethers, and other base-labile protecting groups . The free carboxylic acid can be activated (EDC/HOBt, HATU) for amide coupling while the Boc group remains intact, and subsequent Boc removal with TFA liberates the azetidine nitrogen for further derivatization. This three-step sequence is not feasible with the Cbz analog, which would require a hydrogenation step incompatible with many functional groups used in medicinal chemistry [1].

Fragment-Based Drug Discovery (FBDD): Fluorinated Azetidine Fragment for SAR Exploration

As a low-molecular-weight (251.23 Da) fragment-like molecule with a computed logP of 1.1 and a high Fsp³ (0.8) , this compound meets fragment library criteria for both lead-like and fragment-like chemical space. The -CHF₂ group provides a sensitive ¹⁹F NMR probe for protein-ligand binding studies, while the orthogonal Boc and COOH handles allow rapid analog generation. This makes it a strategic procurement choice for fragment libraries where fluorine-enabled screening and rapid SAR expansion are required [1].

Quote Request

Request a Quote for 1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.